7-Bromo-1H-indazole-3-carbonyl chloride is a chemical compound classified as a halogenated indazole derivative. This compound features a bromine atom at the 7-position of the indazole ring and a carbonyl chloride functional group at the 3-position. Indazoles are known for their diverse biological activities, making this specific derivative of interest in medicinal chemistry.
The compound can be synthesized from various precursors, primarily through methods involving bromination and carbonylation of indazole derivatives. The synthesis of 7-bromo-1H-indazole-3-carbonyl chloride has been explored in several studies, focusing on optimizing yields and simplifying procedures for practical applications in pharmaceutical development .
7-Bromo-1H-indazole-3-carbonyl chloride belongs to the class of heterocyclic compounds, specifically indazoles, which are characterized by their fused benzene and pyrazole rings. This compound is further classified as a carbonyl chloride due to the presence of the -COCl functional group, making it reactive in various chemical transformations.
The synthesis of 7-bromo-1H-indazole-3-carbonyl chloride can be achieved through several methods, including:
A notable synthesis route involves starting from 1H-indazole, which undergoes bromination followed by a reaction with thionyl chloride to yield 7-bromo-1H-indazole-3-carbonyl chloride. The reaction conditions must be carefully controlled to optimize yield and minimize side reactions .
The molecular formula for 7-bromo-1H-indazole-3-carbonyl chloride is . Its molecular weight is approximately 233.50 g/mol.
7-Bromo-1H-indazole-3-carbonyl chloride can participate in several chemical reactions due to its reactive functional groups:
For example, when reacted with an amine under basic conditions, it yields an amide derivative, which may exhibit enhanced biological activity compared to the parent compound .
The mechanism of action for compounds like 7-bromo-1H-indazole-3-carbonyl chloride often relates to their ability to interact with biological targets such as enzymes or receptors. The presence of the bromine atom and carbonyl group enhances their lipophilicity and potential binding affinity.
Research indicates that indazole derivatives can modulate various biological pathways, including those related to inflammation and cancer cell proliferation. Specific interactions at molecular targets are still under investigation but suggest promising therapeutic applications .
Relevant data include melting point and boiling point values that are crucial for practical applications but require specific experimental determination .
7-Bromo-1H-indazole-3-carbonyl chloride has potential applications in various fields:
Electrophilic bromination of indazole derivatives requires precise regiochemical control to achieve the 7-bromo substitution pattern essential for downstream functionalization. The electron-rich heterocyclic ring of indazole facilitates electrophilic substitution, but competing reactions at positions 5 and 6 necessitate strategic directing group utilization. The carboxylic acid moiety at position 3 serves as a weakly deactivating group, but its moderate meta-directing influence enables selective bromination at position 7 when coupled with optimized reaction parameters .
Industrial-scale syntheses typically employ molecular bromine (Br₂) in glacial acetic acid at elevated temperatures (90–120°C). This approach leverages the in situ generation of acetyl hypobromite (CH₃COOBr), a milder electrophile that mitigates polybromination side reactions. As documented in the synthesis of 5-bromo-1H-indazole-3-carboxylic acid, a substrate structurally analogous to the target precursor, slow addition of bromine in acetic acid delivered 87.5% yield of the regioselective monobrominated product after 16 hours at 90°C . For 7-bromo selectivity, electronic deactivation through N1-protection may be employed prior to bromination, though this introduces additional deprotection steps.
Table 1: Regioselectivity Outcomes in Indazole Bromination
Starting Material | Brominating Agent | Temperature | Positional Preference | Key Limitation |
---|---|---|---|---|
1H-Indazole-3-carboxylic acid | Br₂/AcOH | 90–120°C | C5 > C7 | Moderate regiocontrol |
N1-Protected indazole-3-carboxylate | N-Bromosuccinimide | 0–25°C | C7 | Requires protection/deprotection |
The position of bromination is fundamentally governed by the electron distribution within the indazole ring system. Computational studies indicate that the C7 position exhibits higher electron density in N1-protected derivatives, whereas unprotected 1H-indazole-3-carboxylic acid favors C5 substitution due to protonation effects under acidic conditions [2] .
Conversion of 7-bromo-1H-indazole-3-carboxylic acid to the corresponding carbonyl chloride proceeds through nucleophilic acyl substitution mechanisms. Thionyl chloride (SOCl₂) remains the reagent of choice due to its dual functionality as solvent and reactant, facilitating high conversion efficiency. The reaction proceeds via a chlorosulfite intermediate that undergoes irreversible displacement by chloride ion, generating the acyl chloride with concurrent evolution of sulfur dioxide and hydrogen chloride gases [2].
Critical parameters for maximal conversion include:
Post-reaction purification employs vacuum distillation to remove excess thionyl chloride, followed by recrystallization from hexane/toluene mixtures to obtain analytically pure 7-bromo-1H-indazole-3-carbonyl chloride as off-white crystals. The compound’s moisture sensitivity necessitates storage under anhydrous conditions at 0–8°C to prevent hydrolysis back to the carboxylic acid [1].
Two dominant synthetic pathways exist for accessing 7-bromo-1H-indazole-3-carbonyl chloride, each with distinct advantages in yield, scalability, and regiochemical control:
Direct Bromination-Carbonylation SequenceThis approach initiates with commercially available indazole-3-carboxylic acid, proceeding through electrophilic bromination followed by acyl chloride formation. The primary advantage lies in minimal synthetic steps, though regioselectivity challenges persist. Industrial reports indicate 50–55% overall yields due to:
Multi-Step Indole Nitrosation RouteAn alternative methodology exploits Büchi’s nitrosation protocol, starting from 7-bromoindole precursors. The optimized procedure employs slow addition (2 hours) of indole to NaNO₂/HCl mixtures in DMF:water (4:1) at 0°C under argon, achieving near-quantitative conversion to 7-bromo-1H-indazole-3-carboxaldehyde. Subsequent Pinnick oxidation (NaClO₂, NaH₂PO₄) yields the carboxylic acid, followed by thionyl chloride treatment [2].
Table 2: Synthetic Route Performance Comparison
Parameter | Direct Bromination | Indole Nitrosation Route |
---|---|---|
Overall Steps | 2 | 4 |
Key Advantage | Operational simplicity | Regiochemical precision |
Critical Limitation | Isomer separation | Extended reaction sequence |
Reported Yield Range | 50–55% | 75–82% |
Byproduct Formation | 25–30% C5 isomer | <5% dimeric impurities |
The nitrosation route demonstrates superior regiocontrol since bromination occurs prior to indazole ring formation, exploiting the predictable C7 selectivity of electron-deficient indoles under standard bromination conditions [2]. Despite additional steps, higher overall yields make this approach preferable for GMP-grade synthesis.
Nitrosation Step OptimizationThe critical indole-to-indazole conversion requires meticulous parameter control to suppress dimerization byproducts. Key optimizations established through kinetic analysis include:
Table 3: Nitrosation Optimization Impact on Yield
Condition Modification | Yield (Unoptimized) | Yield (Optimized) | Key Improvement Mechanism |
---|---|---|---|
Rapid indole addition at 25°C | 0–13% | - | Uncontrolled dimerization |
Slow addition (2h) at 0°C | - | 94–99% | Kinetic suppression of side reactions |
NaNO₂:HCl (8:2.7 eq) | 41% (0°C) | >95% | Optimal nitrosating species generation |
Aerobic vs. anaerobic conditions | ≤60% | 94–99% | Prevention of oxidative degradation |
Carboxylic Acid Activation ParametersThionyl chloride reactions benefit from catalytic dimethylformamide (0.05 equivalents), which generates the highly reactive Vilsmeier-Haack complex in situ. This catalyst accelerates the reaction rate by 3.5-fold, enabling complete conversion within 4–6 hours at 65°C without thermal decomposition. Solvent screening reveals toluene superiority over dichloromethane for:
Final product purity (>98% by HPLC) is achieved through crystallization-controlled purification rather than column chromatography, accommodating kilogram-scale production. The crystalline product demonstrates stability for >6 months when stored under argon at –20°C, confirming the robustness of optimized protocols for industrial applications [1] .
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0